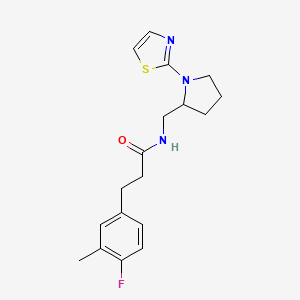

3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c1-13-11-14(4-6-16(13)19)5-7-17(23)21-12-15-3-2-9-22(15)18-20-8-10-24-18/h4,6,8,10-11,15H,2-3,5,7,9,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUNBXGIMUSJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCC2CCCN2C3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FN₃OS

Structural Features

The structural components of the compound include:

- A 4-fluoro-3-methylphenyl moiety, which may influence its lipophilicity and receptor interactions.

- A thiazole ring , known for its biological activity, particularly in antimicrobial and anticancer properties.

- A pyrrolidine group that can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole and pyrrolidine components may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that can modulate physiological responses .

- DNA/RNA Interaction : Similar compounds have shown the ability to bind to nucleic acids, affecting gene expression and protein synthesis.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, thiazole derivatives have been documented to possess cytotoxic effects against various cancer cell lines. In one study, thiazole-integrated compounds showed promising results with IC50 values lower than standard treatments like doxorubicin .

Antimicrobial Properties

Thiazole-containing compounds are known for their broad-spectrum antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Research has demonstrated that modifications in the phenyl ring can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and receptor affinity |

| Thiazole Ring | Essential for cytotoxic and antimicrobial activity |

| Pyrrolidine Group | Increases binding efficacy to target proteins |

Modifications in these groups can lead to significant changes in potency and selectivity towards specific biological targets.

Case Study 1: Anticancer Activity

A study investigated several thiazole derivatives, including those similar to the compound of interest. Results indicated that specific substitutions on the phenyl ring improved cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with a similar backbone exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups significantly enhanced their effectiveness .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives similar to 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide possess:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Antifungal Activity : Demonstrated efficacy against various fungal pathogens, suggesting potential use in treating fungal infections .

Anticancer Properties

The compound has shown promise as an anticancer agent in various studies:

- Mechanism of Action : It may inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- In Vitro Studies : Evaluations on cancer cell lines (e.g., MCF7 for breast cancer) have indicated significant cytotoxic effects, with certain derivatives exhibiting IC50 values in low micromolar ranges .

Anti-inflammatory Effects

The thiazole and pyrrolidine components contribute to anti-inflammatory properties, making the compound a candidate for further investigation in inflammatory disease models. Research has highlighted its potential to modulate inflammatory pathways, providing a basis for therapeutic applications in conditions like arthritis or other inflammatory disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains, highlighting the superior efficacy of compounds containing the pyrrolidine linkage .

- Anticancer Screening : In vitro assays demonstrated that the compound significantly inhibited cell growth in estrogen receptor-positive breast cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What advanced techniques characterize solid-state polymorphism?

- Methodological Answer :

- PXRD : Compare diffraction patterns of recrystallized batches .

- DSC/TGA : Identify melting points (∆H) and thermal degradation profiles .

- Raman microscopy : Map spatial distribution of polymorphs in tablets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.